2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyrrole, thiophene, and pyrazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiophene intermediates, followed by their coupling and subsequent cyclization to form the pyrazolopyrimidine core.
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Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole
Reagents: Acetone, ammonium acetate
Conditions: Reflux in acetic acid
Reaction: Condensation of acetone with ammonium acetate to form 2,5-dimethyl-1H-pyrrole.
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Step 2: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophene
Reagents: 2,5-dimethyl-1H-pyrrole, 2-bromo-3-thiophene
Conditions: Palladium-catalyzed cross-coupling reaction
Reaction: Coupling of 2,5-dimethyl-1H-pyrrole with 2-bromo-3-thiophene.
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Step 3: Cyclization to Form Pyrazolopyrimidine Core
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Cyclization of the intermediate with hydrazine hydrate and ethyl acetoacetate to form the pyrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Oxidized derivatives with potential functional groups such as ketones or carboxylic acids.
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Reduction: Reduction reactions can target the nitrogen-containing heterocycles.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced forms of the compound with amine functionalities.
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Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Reagents: Halogens, alkylating agents
Conditions: Catalysts such as Lewis acids, elevated temperatures
Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1H-pyrrole
- 3-Thiophene
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to these similar compounds, 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its combined structural features. The presence of both pyrrole and thiophene rings, along with the pyrazolopyrimidine core, provides a distinct electronic and steric environment. This uniqueness allows for specific interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-16(20-22)15-7-8-23-18(15)21-12(2)5-6-13(21)3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANTWANGWJXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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